molecular formula C7H8BrNO B3348975 5-Bromo-3,4-dimethyl-1H-pyrrole-2-carbaldehyde CAS No. 19711-75-2

5-Bromo-3,4-dimethyl-1H-pyrrole-2-carbaldehyde

Cat. No.: B3348975
CAS No.: 19711-75-2
M. Wt: 202.05 g/mol
InChI Key: PAMCVZRNKYZZIQ-UHFFFAOYSA-N
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Description

5-Bromo-3,4-dimethyl-1H-pyrrole-2-carbaldehyde is an organic compound belonging to the pyrrole family. Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom. This specific compound is characterized by the presence of a bromine atom at the 5-position, two methyl groups at the 3- and 4-positions, and an aldehyde group at the 2-position. It is often used in organic synthesis and research due to its unique reactivity and structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3,4-dimethyl-1H-pyrrole-2-carbaldehyde typically involves the bromination of 3,4-dimethyl-1H-pyrrole-2-carbaldehyde. One common method includes the following steps:

    Starting Material Preparation: Begin with 3,4-dimethyl-1H-pyrrole-2-carbaldehyde.

    Bromination Reaction: React the starting material with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane (DCM) under controlled temperature conditions.

    Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness, often using automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3,4-dimethyl-1H-pyrrole-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions. For example, reacting with a nucleophile like sodium methoxide (NaOCH₃) can replace the bromine with a methoxy group.

Common Reagents and Conditions

    Oxidation: KMnO₄ in an aqueous medium under reflux conditions.

    Reduction: NaBH₄ in methanol at room temperature.

    Substitution: NaOCH₃ in methanol under reflux conditions.

Major Products

    Oxidation: 5-Bromo-3,4-dimethyl-1H-pyrrole-2-carboxylic acid.

    Reduction: 5-Bromo-3,4-dimethyl-1H-pyrrole-2-methanol.

    Substitution: 5-Methoxy-3,4-dimethyl-1H-pyrrole-2-carbaldehyde.

Scientific Research Applications

5-Bromo-3,4-dimethyl-1H-pyrrole-2-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.

    Biology: Researchers use it to study the biological activity of pyrrole derivatives, which can have antimicrobial, antifungal, and anticancer properties.

    Medicine: It serves as a building block in the synthesis of pharmaceutical compounds, potentially leading to new therapeutic agents.

    Industry: The compound is used in the production of dyes, pigments, and other materials requiring specific structural features provided by the pyrrole ring.

Mechanism of Action

The mechanism of action of 5-Bromo-3,4-dimethyl-1H-pyrrole-2-carbaldehyde depends on its application. In biological systems, it may interact with enzymes or receptors, altering their activity. The bromine atom and aldehyde group can participate in various biochemical reactions, potentially leading to the formation of reactive intermediates that can modify biological molecules.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-1H-pyrrole-2-carbaldehyde: Lacks the methyl groups at the 3- and 4-positions, which can significantly alter its reactivity and applications.

    3,4-Dimethyl-1H-pyrrole-2-carbaldehyde: Lacks the bromine atom, affecting its ability to participate in substitution reactions.

    5-Chloro-3,4-dimethyl-1H-pyrrole-2-carbaldehyde: Similar structure but with a chlorine atom instead of bromine, which can influence its chemical properties and reactivity.

Uniqueness

5-Bromo-3,4-dimethyl-1H-pyrrole-2-carbaldehyde is unique due to the combination of its bromine atom, two methyl groups, and aldehyde functionality. This combination provides a distinct set of chemical properties, making it valuable for specific synthetic applications and research studies.

Properties

IUPAC Name

5-bromo-3,4-dimethyl-1H-pyrrole-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO/c1-4-5(2)7(8)9-6(4)3-10/h3,9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAMCVZRNKYZZIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC(=C1C)Br)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70345990
Record name 5-Bromo-3,4-dimethyl-1H-pyrrole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70345990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19711-75-2
Record name 5-Bromo-3,4-dimethyl-1H-pyrrole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70345990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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